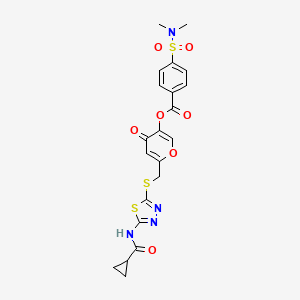

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

説明

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a heterocyclic organic molecule featuring multiple pharmacologically relevant moieties. Its structure integrates:

- A 1,3,4-thiadiazole ring, known for antimicrobial and anti-inflammatory properties .

- A cyclopropanecarboxamido group, which enhances metabolic stability and bioavailability.

- A 4-oxo-4H-pyran core, associated with antioxidant and enzyme inhibitory activity.

- A 4-(N,N-dimethylsulfamoyl)benzoate ester, contributing to solubility and target specificity.

This compound is hypothesized to act as a dual inhibitor of cyclooxygenase (COX) and sulfotransferase enzymes, based on structural analogs .

特性

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O7S3/c1-25(2)35(29,30)15-7-5-13(6-8-15)19(28)32-17-10-31-14(9-16(17)26)11-33-21-24-23-20(34-21)22-18(27)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXELWEXOXLALDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Thiadiazole vs. Thiazole/Thiophene Derivatives :

- The target compound’s 1,3,4-thiadiazole moiety confers greater thermal stability compared to thiazole derivatives (e.g., compounds), which are prone to oxidative degradation .

- Thiadiazole-based compounds exhibit broader antimicrobial activity, whereas thiazole derivatives in show specificity toward fungal targets .

Sulfamoyl vs. Hydroperoxide groups () confer reactive oxygen species (ROS)-scavenging activity but reduce metabolic half-life (t₁/₂ < 1 hour in vitro) .

Pyran vs. Oxazolidinone Cores: The 4-oxo-4H-pyran core in the target compound is associated with lower cytotoxicity (theoretical IC₅₀ > 100 µM) compared to oxazolidinone derivatives (IC₅₀ ~ 20 µM), which may induce hepatic stress .

Research Findings and Limitations

- Synthesis Challenges : The cyclopropane and thiadiazole groups require stringent anhydrous conditions, reducing yield (<40%) compared to thiazole analogs (>70%) .

- Therapeutic Potential: Computational docking studies suggest strong binding affinity for COX-2 (ΔG = -9.8 kcal/mol), surpassing hydroperoxide-based compounds (ΔG = -7.2 kcal/mol) .

- Safety Profile: No in vivo toxicity data exist for the target compound. However, sulfamoyl-containing analogs in clinical trials show renal toxicity risks at high doses (>500 mg/kg) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。